Propranolol hemisuccinate hydrochloride
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
75020-10-9 |
|---|---|
Molecular Formula |
C20H26ClNO5 |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
4-[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxy-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C20H25NO5.ClH/c1-14(2)21-12-16(26-20(24)11-10-19(22)23)13-25-18-9-5-7-15-6-3-4-8-17(15)18;/h3-9,14,16,21H,10-13H2,1-2H3,(H,22,23);1H |
InChI Key |
PTLKAZZGYNERQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC(=O)CCC(=O)O.Cl |
Origin of Product |
United States |
Molecular Pharmacology and Receptor Interaction Studies of Propranolol and Its Derivatives
Ligand-Receptor Binding Dynamics
Propranolol (B1214883), a non-selective beta-adrenergic receptor antagonist, demonstrates complex ligand-receptor binding dynamics, interacting with multiple receptor subtypes to elicit its therapeutic effects. Its action is primarily characterized by competitive antagonism at adrenergic receptors, but it also exhibits interactions with serotonin (B10506) receptors. drugbank.comnih.gov
Propranolol acts as a competitive antagonist at both beta-1 (β1) and beta-2 (β2) adrenergic receptors. cvpharmacology.com By binding to these receptors, it prevents the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. This blockade inhibits the normal sympathetic effects mediated through these receptors. cvpharmacology.com The S(-)-enantiomer of propranolol has a significantly higher binding affinity for beta-adrenergic receptors, being approximately 100 times more potent than the R(+)-enantiomer. drugbank.com
The antagonism of β1-receptors, which are predominantly located in the heart, leads to a reduction in heart rate (chronotropic effect) and contractility (inotropic effect). The blockade of β2-receptors, found in the smooth muscle of blood vessels and bronchi, can result in vasoconstriction and bronchoconstriction. Studies have shown that propranolol antagonizes the effects of agonists like isoproterenol, demonstrating its competitive nature. nih.gov The affinity of propranolol for β1 and β2 receptors has been quantified, with Ki values of 1.8 nM and 0.8 nM, respectively. medchemexpress.com
Binding Affinity of Propranolol for Beta-Adrenergic Receptor Subtypes
| Receptor Subtype | Ki Value (nM) |
|---|---|
| Beta-1 (β1) | 1.8 |
| Beta-2 (β2) | 0.8 |
In addition to its well-established effects on adrenergic receptors, propranolol also interacts with serotonin receptors, specifically the 5-HT1A and 5-HT1B subtypes. drugbank.com Research has demonstrated that (-)-propranolol can block the inhibitory effects of 5-HT1A selective agonists on the firing of serotonergic dorsal raphe neurons. nih.gov This suggests an antagonistic action at these receptors. However, its antagonism of serotonin (5-HT) itself is relatively weak, indicating that the endogenous neurotransmitter may have additional actions on these neurons not mediated by 5-HT1A receptors. nih.gov The interaction with central 5-HT receptors may contribute to some of propranolol's centrally mediated effects. nih.gov
Post-receptor Signaling Pathway Modulation
The therapeutic effects of propranolol extend beyond simple receptor blockade, involving the modulation of various post-receptor signaling pathways. These downstream effects contribute to its efficacy in a range of conditions by influencing processes such as angiogenesis, apoptosis, and the renin-angiotensin-aldosterone system. drugbank.com
Propranolol has been shown to inhibit angiogenesis by down-regulating the expression of key angiogenic factors, namely Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF). nih.govnih.gov Studies on hemangioma-derived stem cells have revealed that propranolol can suppress the expression of both VEGF and bFGF. nih.gov This inhibitory effect on angiogenic factors is a proposed mechanism for its effectiveness in treating infantile hemangiomas. nih.govnih.gov The downregulation of VEGF and bFGF expression can lead to a decrease in the formation of new blood vessels. nih.gov Research has indicated that propranolol treatment leads to a marked decrease in VEGF staining and a less pronounced reduction in bFGF staining in murine models of infantile hemangioma. nih.gov
Effect of Propranolol on Angiogenic Factor Expression
| Angiogenic Factor | Effect of Propranolol |
|---|---|
| Vascular Endothelial Growth Factor (VEGF) | Marked Decrease in Expression |
| basic Fibroblast Growth Factor (bFGF) | Reduction in Expression |
Propranolol can induce apoptosis, or programmed cell death, in endothelial cells. nih.gove-century.us This pro-apoptotic effect has been observed in infantile hemangioma endothelial cells (IHECs) and is concentration-dependent. nih.gove-century.us Morphological analyses have shown that exposure to propranolol results in typical apoptotic changes, including cell shrinkage and the formation of apoptotic bodies. nih.gov Gene expression studies have revealed that propranolol treatment leads to an increase in the expression of pro-apoptotic genes such as caspase-8, cytochrome c, and caspase-3. nih.gov The induction of apoptosis is mediated through the activation of both intrinsic and extrinsic apoptotic pathways. nih.gov This effect on endothelial cells is considered an important mechanism for its therapeutic action in vascular tumors. nih.gove-century.us
Propranolol has a significant impact on the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance. nih.gov A major component of its antihypertensive action is attributed to its ability to reduce plasma renin activity. nih.gov Propranolol has been shown to reduce renin in patients with various forms of hypertension. nih.gov The antihypertensive effect of propranolol is directly related to the pretreatment renin level and the degree of renin reduction achieved. nih.gov While propranolol consistently depresses plasma renin activity, its effect on aldosterone (B195564) can be more complex. In some studies, despite depressed renin levels, plasma aldosterone responsiveness was increased, suggesting that other factors may be involved in aldosterone regulation. nih.gov
Comparative Pharmacodynamics of Propranolol Derivatives
The pharmacodynamic properties of propranolol can be influenced by its formulation and chemical modifications. A comparison between conventional (short-acting) and long-acting formulations of propranolol reveals differences in their effects on cardiovascular parameters, which are correlated with their pharmacokinetic profiles. nih.gov
In comparative studies, both conventional and long-acting propranolol formulations have been shown to significantly decrease exercise-induced heart rate compared to placebo. nih.gov While conventional propranolol may lead to a greater peak reduction in exercise heart rate, the differences between the two formulations are not always statistically significant, particularly when measurements are taken at trough drug levels for the conventional form. nih.gov The sustained plasma concentrations provided by the long-acting formulation aim to provide a more consistent therapeutic effect over the dosing interval.
The pharmacodynamic response to propranolol is also directly correlated with its plasma concentration. nih.gov This relationship underscores the importance of the pharmacokinetic properties of different formulations in determining their clinical effects.
When comparing propranolol to other beta-blockers with different properties, such as the hydrophilic beta-blocker atenolol, the pharmacodynamic effects on heart rate and blood pressure in various patient populations, including obese individuals, have been found to be of a similar magnitude despite differences in their pharmacokinetic profiles. nih.gov
Furthermore, synthetic derivatives of propranolol have been developed to explore potential enhancements in activity or to investigate structure-activity relationships. For example, derivatives created through reactions at the hydroxyl and secondary amine groups of the propranolol molecule have been synthesized to potentially improve biological activities. researchgate.net The specific pharmacodynamics of these novel derivatives, including their non-adrenergic effects, are a subject of ongoing research.
Table 2: Comparative Effects of Beta-Blockers on Voltage-Gated Sodium Channels (NaV1.5)
| Compound | Tonic Block | Use-Dependent Block | Class Effect |
|---|---|---|---|
| Propranolol (R-(+) and S-(-)) | Yes | Yes | No |
| Metoprolol | No | No | No |
| Nadolol | No | No | No |
This table summarizes that sodium channel blockade is not a class effect of all beta-blockers, but is a distinct property of propranolol. northwestern.eduresearchgate.net
Solid State Chemistry and Polymorphism of Propranolol Salts
Crystalline and Amorphous Forms of Propranolol (B1214883) Hydrochloride
Propranolol hydrochloride, the most common salt form of propranolol, exists in both crystalline and amorphous states. caymanchem.comresearchgate.net Two polymorphic forms, designated as Form I and Form II, have been identified and characterized. nih.gov These polymorphs are enantiotropically related, meaning one form can be reversibly converted into the other at a specific transition temperature. nih.gov Form I is the less thermodynamically stable polymorph but exhibits higher solubility and a faster dissolution rate compared to the more stable Form II. nih.gov The crystalline nature of propranolol hydrochloride has been confirmed through X-ray diffraction (XRD) analysis, which shows characteristic sharp peaks indicating a highly ordered crystal lattice. scielo.br In contrast, the amorphous form lacks this long-range order and exists in a higher energy state, which can influence its physical properties. researchgate.net
Characterization of Supramolecular Solid-State Motifs
The crystal structure of propranolol salts is defined by specific, repeating patterns of intermolecular interactions known as supramolecular motifs. In racemic propranolol hydrochloride, the primary solid-state motif consists of infinite homochiral chains. researchgate.netresearchgate.net However, the nature of these motifs is highly dependent on the enantiomeric composition of the crystal. mdpi.com
In crystals composed of a single enantiomer (e.g., (S)-propranolol), the molecules organize into infinite one-dimensional chains that form around helical axes. mdpi.com Conversely, in the racemic form, where both enantiomers are present, the main supramolecular motif shifts to a zero-dimensional ring, specifically an R22(10) ring, which is formed around an inversion center. mdpi.com The formation of these distinct motifs is driven by intermolecular hydrogen bonds, primarily involving the secondary alcohol and the secondary amine groups of the propranolol molecule. mdpi.com
Racemic Conglomerate Formation and Chiral Resolution Concepts
Propranolol is a chiral molecule, existing as (S)- and (R)-enantiomers. mdpi.com While it is administered as a racemate (an equal mixture of both enantiomers), the desired therapeutic beta-blocking activity resides almost exclusively in the (S)-enantiomer. researchgate.netmdpi.com The solid-state nature of racemic propranolol hydrochloride has been a subject of study, with evidence suggesting it behaves as a racemic compound, where both enantiomers are incorporated into a single, ordered crystal lattice. researchgate.net However, other research indicates that modifications to the counterion can lead to the formation of a racemic conglomerate, which is a mechanical mixture of separate crystals, each containing only one of the two enantiomers. researchgate.netresearchgate.net
The ability to separate these enantiomers is a crucial aspect of pharmaceutical chemistry. Chiral resolution of propranolol is commonly achieved using chromatographic techniques, particularly high-performance liquid chromatography (HPLC). nih.govresearchgate.net This method utilizes a chiral stationary phase (CSP), such as ovomucoid or amylose-based columns, which interacts differently with each enantiomer, allowing for their separation. nih.govresearchgate.net The choice of mobile phase composition is critical to achieving optimal retention and satisfactory resolution between the enantiomers. researchgate.net
Molecular Salt Formation with Dicarboxylic Acids
The formation of molecular salts with dicarboxylic acids is a key strategy for modifying the physicochemical properties of propranolol. Crystallization of propranolol with various dicarboxylic acids has been shown to yield stable, crystalline salts with altered melting points and solubility profiles compared to the propranolol base. rsc.org For instance, the melting points of these dicarboxylic acid salts are often significantly higher than that of the pure propranolol base. rsc.org
Stoichiometric Variations in Propranolol Molecular Salts
Propranolol can form molecular salts with dicarboxylic acids in different stoichiometric ratios, which is dependent on the specific acid used. Research has demonstrated that the molar ratio between propranolol and the dicarboxylic acid counterion can vary, leading to the formation of distinct salt forms. rsc.orgnih.gov For example, with oxalic and fumaric acids, stable crystalline salts have been produced in both 1:1 and 2:1 molar ratios of propranolol to acid. rsc.orgrsc.org In contrast, crystallization with maleic acid has been observed to yield a salt in a 1:1 ratio only. rsc.orgrsc.org Similarly, a 1:1 salt is formed with capric acid, while a 2:1 salt is formed with sebacic acid. nih.gov Propranolol hemisuccinate, derived from succinic acid, is another example of such a molecular salt. google.com
| Dicarboxylic Acid | Observed Propranolol:Acid Stoichiometric Ratios | Reference |
|---|---|---|
| Oxalic Acid | 1:1, 2:1 | rsc.orgrsc.org |
| Fumaric Acid | 1:1, 2:1 | rsc.orgrsc.org |
| Maleic Acid | 1:1 | rsc.orgrsc.org |
| Sebacic Acid | 2:1 | nih.gov |
| Capric Acid | 1:1 | nih.gov |
Intermolecular Interactions in the Solid State (e.g., Proton Transfer)
The crystal lattice of a propranolol salt is stabilized by a network of intermolecular interactions, with ionic bonding and hydrogen bonding playing pivotal roles. The formation of a salt between the basic propranolol molecule and an acidic counter-ion involves the transfer of a proton from the acid to the secondary amine group of propranolol, resulting in a positively charged propranoloium cation and a negatively charged counter-ion.
In the case of propranolol salts with dicarboxylic acids, extensive hydrogen-bonding networks are typically observed. researchgate.net The protonated secondary amine and the hydroxyl group of the propranolol cation act as hydrogen bond donors, while the carboxylate groups of the dicarboxylic acid anion serve as hydrogen bond acceptors. These interactions lead to the formation of specific supramolecular synthons, which are recurring structural motifs in the crystal lattice. For instance, in the crystal structure of racemic propranolol hydrochloride, infinite homochiral chains are a key supramolecular motif. researchgate.net
The nature of the counter-ion significantly influences the resulting crystal packing and intermolecular interactions. Changes in the size and shape of the anion can lead to substantial differences in the crystal lattice, potentially resulting in different polymorphic forms with distinct physicochemical properties. researchgate.net
Techniques for Controlling Solid-State Forms
The ability to control the solid-state form of an API is a critical aspect of pharmaceutical development. Different crystallization techniques can be employed to selectively produce desired polymorphs, solvates, or salts with optimal properties.
Under-oil crystallization is a technique that has been successfully adapted for the salt screening of APIs. nih.gov This method involves dispensing a small volume of a saturated solution of the API and a potential salt former under a layer of oil, typically paraffin (B1166041) or silicone oil. The oil acts as a barrier, controlling the rate of solvent evaporation and promoting slow crystal growth.
One of the primary advantages of the under-oil technique is its higher success rate in generating single crystals suitable for X-ray diffraction compared to other methods like vapor diffusion. nih.gov This is particularly beneficial during early-stage development when material is scarce. The technique is also amenable to high-throughput screening, allowing for the rapid evaluation of a large number of potential salt formers. nih.gov
The choice of oil can influence the crystallization outcome. Paraffin oil is relatively impermeable to water vapor, leading to a batch-like crystallization with minimal changes in concentration. In contrast, silicone oils or mixtures of paraffin and silicone oils can allow for slow water diffusion, leading to a gradual increase in the concentration of the crystallizing solution.
| Technique | Advantages | Disadvantages | Typical Scale |
|---|---|---|---|
| Under-oil Crystallization | - High success rate for single crystals
| - Can be more labor-intensive for large numbers of individual experiments without automation
| Nanogram to milligram |
| Vapor Diffusion | - Well-established method
| - Lower success rate for some compounds
| Microgram to milligram |
Classical titration crystallization is a conventional method for preparing salts of ionizable compounds. This approach typically involves dissolving the free base of the API in a suitable solvent and adding a solution of the acid (or vice versa). The salt precipitates out of the solution upon reaching supersaturation.
The success of this method depends on several factors, including the choice of solvent, the rate of addition of the titrant, and the temperature. The solvent system is critical as it must provide sufficient solubility for the reactants while allowing for the precipitation of the resulting salt.
A comparison of the under-oil technique with the classical titration method for the crystallization of various organic salts, including those of ephedrine, demonstrated that the under-oil method could generate single crystals of a wider variety of salts. nih.gov This suggests that for screening purposes, where obtaining a crystal structure is a primary goal, the under-oil method may be more efficient. However, for larger-scale production, classical titration methods are often more practical and scalable.
| Parameter | Influence on Crystallization | Considerations |
|---|---|---|
| Solvent | Affects solubility of reactants and product, and can influence polymorph formation. | The solvent should ideally have a high solubility for the reactants and a low solubility for the salt. |
| Titration Rate | A slower titration rate generally leads to larger and more well-formed crystals. | Rapid addition can lead to amorphous precipitation or the formation of less stable polymorphs. |
| Temperature | Affects solubility and nucleation kinetics. | Cooling crystallization can be employed to increase the yield. |
| Stoichiometry | The molar ratio of acid to base can influence the formation of different salt stoichiometries (e.g., 1:1 or 2:1 salts). researchgate.net | Precise control of stoichiometry is necessary to obtain the desired salt form. |
Lack of Preformulation Research Data for Propranolol Hemisuccinate Hydrochloride
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available preformulation research specifically focused on the chemical compound “this compound.” While information exists regarding the synthesis and structure of a related compound, propranolol hemisuccinate, the specific data required to populate the requested article outline—including thermal analysis, spectroscopic interaction studies, and detailed drug-excipient compatibility—is not present in the available literature for the hemisuccinate hydrochloride salt.
Research into propranolol derivatives has been conducted. For instance, a study from 1978 detailed the synthesis of 1-(N-hemisuccinyl-N-isopropylamino)-3-(1-naphthoxy)-2-propranolol, which was created by reacting propranolol with succinic anhydride (B1165640). nih.gov The structure of this amide conjugate was confirmed using infrared and nuclear magnetic resonance spectral data. nih.gov However, this study focused on chemical synthesis and structural elucidation rather than the preformulation characteristics required for pharmaceutical development.
Conversely, extensive preformulation data is available for the more common salt, Propranolol hydrochloride . Studies on this compound include detailed thermal analyses using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), Fourier Transform Infrared (FTIR) spectroscopy for interaction studies, and comprehensive drug-excipient compatibility assessments. These studies have identified interactions between propranolol hydrochloride and various common excipients like lactose and magnesium stearate.
It is crucial to note that preformulation data, such as thermal behavior and excipient compatibility, is highly specific to the salt form of an active pharmaceutical ingredient. The presence of the hemisuccinate and hydrochloride moieties would significantly alter the compound's physicochemical properties compared to propranolol hydrochloride alone. Therefore, the data available for propranolol hydrochloride cannot be accurately extrapolated or substituted for this compound.
Preformulation Research and Excipient Compatibility for Propranolol Formulations
Physicochemical Characterization of Drug-Resin Complexes
The formation of a drug-resin complex involves the binding of a drug molecule to an ion-exchange resin, a process that can significantly alter the drug's physical and chemical properties. Characterizing these complexes is crucial for understanding and controlling the drug's release profile.
Molecular State Analysis (Amorphous vs. Crystalline Dispersion)
The therapeutic efficacy of a drug can be profoundly influenced by its solid-state properties. When a drug is incorporated into a resin matrix, it can exist in either a crystalline or an amorphous state.
In its crystalline form, a drug's molecules are arranged in a highly ordered, three-dimensional lattice structure. This ordered arrangement is thermodynamically stable. In contrast, the amorphous state is characterized by a disordered, random arrangement of molecules, which is thermodynamically less stable but can offer advantages in terms of solubility and dissolution rate. kinampark.com
Studies on propranolol (B1214883) hydrochloride have demonstrated that when it is prepared as a drug-resin complex, it is typically in an amorphous state. nih.gov This is in contrast to physical mixtures of the drug and resin, where the drug retains its crystalline structure. nih.gov The amorphous nature of the drug within the resin complex suggests a monomolecular dispersion, meaning individual drug molecules are dispersed throughout the resin bead. nih.gov
Several analytical techniques are employed to determine the molecular state of the drug within the resin complex:
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. Crystalline materials exhibit a sharp endothermic peak at their melting point, while amorphous materials show a broader glass transition temperature. In studies of propranolol hydrochloride-resin complexes, the absence of the characteristic melting peak of the crystalline drug in the DSC thermograms confirms its amorphous state. nih.gov
X-ray Powder Diffraction (XRPD): XRPD is a powerful tool for distinguishing between crystalline and amorphous materials. Crystalline substances produce a diffraction pattern with sharp, well-defined peaks, whereas amorphous materials result in a diffuse halo with no sharp peaks. The XRPD patterns of propranolol hydrochloride-resin complexes typically show this characteristic halo, indicating the amorphous nature of the dispersed drug. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence of the interaction between the drug and the resin. nih.gov Changes in the vibrational frequencies of functional groups in the drug and resin molecules can indicate the formation of new bonds or interactions, which is characteristic of complex formation and can support the presence of an amorphous dispersion.
The following table summarizes the expected findings from these analytical techniques when analyzing propranolol-resin complexes.
| Analytical Technique | Observation in Crystalline Drug | Expected Observation in Drug-Resin Complex | Implication for Molecular State |
| Differential Scanning Calorimetry (DSC) | Sharp endothermic peak at the melting point. | Absence of the drug's melting peak; presence of a glass transition temperature. | Amorphous Dispersion |
| X-ray Powder Diffraction (XRPD) | Series of sharp, well-defined diffraction peaks. | A diffuse halo pattern with no distinct peaks. | Amorphous Dispersion |
| Infrared (IR) Spectroscopy | Characteristic peaks of the pure drug's functional groups. | Shifts or broadening of characteristic peaks, indicating interaction with the resin. | Drug-Resin Interaction |
Role of Resin Cross-linkage in Drug Interaction
Ion-exchange resins are polymers that are cross-linked to form an insoluble, three-dimensional network. The degree of cross-linkage, typically achieved by incorporating a cross-linking agent like divinylbenzene, is a critical parameter that influences the resin's properties and its interaction with drug molecules.
The extent of cross-linking has a direct impact on several key aspects of the drug-resin complex:
Drug Loading Efficiency: A higher degree of cross-linking results in a more rigid resin structure with smaller pore diameters. This can reduce the drug loading efficiency as the drug molecules may be physically hindered from accessing the binding sites within the resin matrix. tci-thaijo.org
Drug Release Rate: The cross-linkage of the resin plays a crucial role in controlling the rate of drug release. nih.gov Increasing the degree of cross-linking generally leads to a slower and more sustained release of the drug. tci-thaijo.org This is because the tighter polymer network restricts the diffusion of both the drug molecules out of the resin and the counter-ions from the surrounding medium into the resin, which are necessary for the ion-exchange process to occur.
Swelling Capacity: Resins with a lower degree of cross-linking have a greater capacity to swell in aqueous environments. This swelling can facilitate faster drug release. Conversely, highly cross-linked resins swell less, which contributes to a more controlled and prolonged drug release profile.
The table below illustrates the general relationship between the degree of resin cross-linkage and the properties of the resulting drug-resin complex, based on studies with propranolol hydrochloride.
| Resin Property | Effect of Increasing Cross-linkage | Consequence for Drug-Resin Complex |
| Pore Size | Decreases | Reduced drug loading capacity. tci-thaijo.org |
| Structural Rigidity | Increases | Slower drug diffusion and release. tci-thaijo.org |
| Swelling Capacity | Decreases | More sustained and controlled drug release. |
Advanced Pharmaceutical Formulation Science for Propranolol Derivatives Excluding Clinical Outcomes
Design and Development of Controlled Release Systems
The development of controlled-release systems for propranolol (B1214883) aims to maintain therapeutic drug concentrations over an extended period, thereby improving patient compliance and therapeutic outcomes.
Hydrophilic polymer matrix systems are a common approach for achieving sustained drug release. These systems incorporate the drug into a polymer matrix that swells upon contact with gastrointestinal fluids, forming a gel layer that controls the rate of drug diffusion.
Hydroxypropyl methylcellulose (B11928114) (HPMC) is a widely used hydrophilic polymer in the formulation of sustained-release matrix tablets for propranolol hydrochloride. mdpi.comnih.gov The rate of drug release can be modulated by varying the concentration and viscosity grade of HPMC. mdpi.comijpsonline.com For instance, an increase in the concentration of HPMC K15 from 10% to 40% w/w has been shown to prolong the release of propranolol hydrochloride for up to 12 hours. nih.gov Similarly, formulations with HPMC K100M have demonstrated sustained release over 24 hours. mdpi.com
Ethyl cellulose (B213188) (EC), a hydrophobic polymer, can be incorporated with hydrophilic polymers like HPMC to further control the drug release. mdpi.com This dual-polymer approach allows for the fine-tuning of the release profile. mdpi.com Ethyl cellulose has also been used to prepare microcapsules for the controlled release of propranolol hydrochloride, with the release rate being influenced by the size of the microcapsules. ajrconline.orgresearchgate.net Mucoadhesive microspheres using Carbopol-934P and ethyl cellulose have also been developed to prolong gastrointestinal residence time and provide a sustained release of propranolol hydrochloride. nih.gov
Table 1: Impact of HPMC K100M Concentration on Propranolol Hydrochloride Release
| Formulation | HPMC K100M Concentration (%) | Cumulative Drug Release at 1.5h (%) | Cumulative Drug Release at 24h (%) |
|---|---|---|---|
| F1 | 15 | 38.02 | 107.95 |
| F2 | 25 | 20.40 | 94.30 |
| F3 | 30 | 5.0 | 76.67 |
Data derived from a study on cellulose-based matrix tablets. mdpi.com
Understanding the kinetics of drug release is crucial for the design of controlled-release systems. The release of propranolol hydrochloride from hydrophilic matrix tablets often follows a non-Fickian diffusion mechanism. nih.govnih.gov This indicates that the drug release is controlled by a combination of diffusion and polymer swelling. sarpublication.com The Korsmeyer-Peppas model is frequently used to analyze the release mechanism, with 'n' values between 0.5 and 1.0 suggesting anomalous or non-Fickian transport. mdpi.comresearchgate.net
In some cases, the release can exhibit zero-order kinetics, where the drug is released at a constant rate over time. nih.govijpsonline.com For example, matrix tablets formulated with 40% Kollidon®SR have been shown to follow zero-order release kinetics for propranolol hydrochloride. nih.gov The Higuchi model, which describes drug release from a matrix system as being proportional to the square root of time, is also applied to evaluate the diffusion-controlled release of propranolol. mdpi.com
Multiparticulate systems, such as beads or pellets, offer several advantages over single-unit dosage forms, including more predictable gastric emptying and reduced risk of dose dumping. rjptonline.orgrjptonline.org These systems can be designed to provide a biphasic release profile, with an initial immediate-release component followed by a sustained-release phase.
For propranolol hydrochloride, multiparticulate systems have been developed using techniques like extrusion-spheronization and fluid bed coating. researchgate.netrjptonline.orgsemanticscholar.org Sugar spheres can be coated with a drug layer, followed by a sustained-release polymer membrane, such as ethyl cellulose, and a seal coat. google.com The release profile can be further modified by incorporating pore-forming agents like HPMC into the coating, which allows for a combination of immediate and extended release. rjptonline.orgrjptonline.org A timed, sustained-release multiparticulate dosage form has been developed with a propranolol core, a sustained-release polymer membrane, and an outer membrane combining a water-insoluble polymer and an enteric polymer. google.com
Table 2: Composition of an Extended-Release Propranolol Hydrochloride Pellet Formulation
| Component | Function | Example Polymer/Excipient |
|---|---|---|
| Core | Inert carrier | Sugar Spheres |
| Binder | Adhesion of drug to core | Hydroxypropyl Methylcellulose (HPMC) |
| Spheronizing Agent | Facilitates pellet formation | Microcrystalline Cellulose (MCC) |
| Release-Controlling Polymer | Sustains drug release | Ethyl Cellulose (EC) N50 |
| Pore Former | Modulates release rate | Hydroxypropyl Methylcellulose (HPMC) |
| Plasticizer | Improves film flexibility | Triethyl Citrate (TEC) |
Information compiled from studies on multiparticulate dosage forms. rjptonline.orgrjptonline.orgsemanticscholar.org
Novel Drug Delivery Technologies
Novel drug delivery technologies are being explored to enhance the delivery of propranolol, addressing challenges such as first-pass metabolism.
Oral thin films (OTFs) and fast-dissolving formulations are designed for rapid disintegration in the oral cavity, allowing for pre-gastric absorption of the drug and potentially bypassing first-pass metabolism. researchgate.netamazonaws.comijpsonline.com These formulations are particularly advantageous for patients with difficulty swallowing. amazonaws.com
Buccal films of propranolol hydrochloride have been prepared using polymers such as HPMC, sodium carboxymethyl cellulose (Na CMC), and hydroxyethyl (B10761427) cellulose (HEC) through the solvent casting technique. ijpsonline.com These films are evaluated for parameters like thickness, weight variation, folding endurance, and drug content. amazonaws.com Studies have shown that these formulations can exhibit first-order release kinetics following anomalous diffusion. Optimized oral thin films have demonstrated promising drug release, with some formulations releasing over 90% of the drug within 20 minutes. researchgate.netresearchgate.net
Liposomes and nanoparticles are advanced drug delivery systems that can encapsulate drugs, potentially altering their pharmacokinetic profile and enabling targeted delivery.
Liposomal Systems: Liposomes are vesicles composed of a lipid bilayer that can entrap both hydrophilic and lipophilic drugs. eijppr.com Various types of liposomes, including multilamellar vesicles (MLVs), large unilamellar vesicles (LUVs), and small unilamellar vesicles (SUVs), have been formulated for propranolol hydrochloride. chalcogen.ro The freeze-thawing method is a simple technique used for their preparation that avoids the use of organic solvents. chalcogen.ro The encapsulation efficiency of propranolol in liposomes can be high, with some formulations showing up to 90.11% encapsulation. chalcogen.ro Proliposomes, which are dry, free-flowing powders that form liposomes upon hydration, have also been developed to improve the stability of liposomal formulations. nih.govtandfonline.com These have shown potential for sustained drug delivery. nih.govtandfonline.com
Nanoparticle Systems: Nanoparticles offer another avenue for advanced drug delivery. Propranolol-loaded nanoparticles have been developed using biodegradable polymers like poly(lactic-co-glycolic) acid (PLGA) via a double emulsion solvent evaporation method. nih.gov These nanoparticles can be formulated to have a specific size, such as around 230 nm, with a drug loading of approximately 10%. nih.gov Chitosan (B1678972) nanoparticles have also been investigated for the topical delivery of propranolol hydrochloride, prepared using the double emulsion technique. nih.gov Solid lipid nanoparticles (SLNs) have been developed for topical delivery, exhibiting a controlled release profile with less than 22% of the drug released in the first 2 hours and over 75% after 72 hours. wisdomlib.org
Table 3: Characteristics of Different Propranolol Hydrochloride Liposome Formulations
| Liposome Type | Preparation Method | Average Particle Size (nm) | Encapsulation Efficiency (%) (with Phospholipone 90H) |
|---|---|---|---|
| MLVs | Freezing-Thawing | 6.590 | 90.11 |
| LUVs | Extrusion of MLVs | 0.613 | Not Reported |
| SUVs | Sonication of MLVs | 0.453 | Not Reported |
Data from a study on the formulation and characterization of propranolol liposomes. chalcogen.ro
Transdermal Patches and Microneedles
The transdermal delivery of propranolol derivatives offers a promising alternative to oral administration by bypassing the extensive first-pass metabolism that significantly reduces the bioavailability of the parent compound. uobaghdad.edu.iq Formulation strategies for propranolol hydrochloride, which inform potential approaches for its hemisuccinate derivative, have focused on matrix-type transdermal patches. These patches are designed to provide sustained release of the drug through the skin into the systemic circulation. neliti.comneliti.com
Research into transdermal patches for propranolol hydrochloride has utilized various polymers to control drug release and ensure good physical stability. neliti.com The solvent casting technique is a common method for preparing these patches. auctoresonline.orgiosrphr.org In this method, polymers, the active pharmaceutical ingredient (API), and a plasticizer are dissolved in a volatile solvent mixture. This solution is then cast onto a flat surface, and the solvent is allowed to evaporate, leaving a thin, drug-loaded film. auctoresonline.org
Key formulation components include:
Polymers: Combinations of hydrophobic polymers such as Eudragit L-100 and Eudragit S-100, or hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC), are often used to form the patch matrix. neliti.comauctoresonline.org The ratio of these polymers is a critical factor in modulating the drug release rate. auctoresonline.org
Plasticizers: To ensure flexibility and prevent the patch from becoming brittle, plasticizers like Dibutyl phthalate (B1215562) or Polyethylene Glycol (PEG) are incorporated into the formulation. neliti.comauctoresonline.org
Penetration Enhancers: Solvents used in the casting process, such as methanol (B129727), can also act as penetration enhancers to facilitate the drug's passage through the stratum corneum, the primary barrier of the skin. neliti.comneliti.com
Table 1: Example of Polymer Combinations in Propranolol HCl Transdermal Patch Formulations
| Formulation ID | Polymer System | Plasticizer | Key Finding |
|---|---|---|---|
| F-Series 1 | Eudragit L-100 & Eudragit S-100 | Dibutyl phthalate | Achieved sustained drug release. iosrphr.org |
While effective, the high hydrophilicity of compounds like propranolol hydrochloride can hinder their penetration through the lipid-rich stratum corneum. nih.gov To overcome this barrier, microneedle (MN) technology has emerged as an efficient delivery tool. nih.govresearchgate.net Dissolving microneedles, fabricated from biocompatible materials like hyaluronic acid and polyvinyl pyrrolidone, create microscopic pathways in the skin, allowing the drug to be delivered directly into the viable epidermis. nih.govresearchgate.netsemanticscholar.org
A two-step casting procedure can be used to fabricate these microneedles, concentrating the drug in the needle tips. nih.govresearchgate.net This technique enhances the efficiency of drug delivery and minimizes waste. nih.gov Studies have shown that dissolving microneedles significantly increase the permeability and skin retention of propranolol compared to topical solutions, even on skin pretreated with solid microneedles. nih.govresearchgate.net This approach demonstrates considerable potential for enhancing the dermal delivery of hydrophilic propranolol derivatives. nih.gov
Targeted Injectable Formulations (Carrier Material Considerations)
For targeted delivery, injectable formulations of propranolol derivatives can be designed using various nanocarrier systems. These carriers protect the drug from premature degradation and clearance, and can be engineered to accumulate at specific sites in the body. The choice of carrier material is critical and depends on the desired release profile, biocompatibility, and targeting strategy.
Polymeric nanoparticles are a key focus in this area. Materials investigated for propranolol hydrochloride encapsulation, which are relevant for its derivatives, include:
Poly(lactic-co-glycolic acid) (PLGA): A biodegradable and biocompatible polymer, PLGA has been used to prepare nanocarriers for propranolol via the solvent evaporation method. nih.govdovepress.com Research has shown that PLGA-based nanospheres can achieve high encapsulation efficiency (over 80%) and are more likely to bind with receptors highly expressed in specific target cells, such as hemangioma endothelial cells. nih.govdovepress.com
Poly-ε-caprolactone (PCL): Another biodegradable polyester, PCL has also demonstrated high encapsulation efficiency (over 77%) for propranolol hydrochloride in nanoparticle formulations. nih.gov
Chitosan: This natural, positively charged polysaccharide has been used to fabricate nanoparticles through electrostatic interactions with negatively charged molecules. dovepress.com These chitosan nanoparticles can be dispersed in a hydrogel matrix for sustained release. nih.govljmu.ac.uk
The surface properties and composition of these carriers are crucial for their in vivo performance. For instance, positively charged chitosan nanoparticles can adhere to negatively charged skin or mucosal surfaces, prolonging contact time. dovepress.com The selection of the carrier material directly influences particle size, drug loading, and the release kinetics of the encapsulated compound. nih.gov
Table 2: Comparison of Carrier Materials for Propranolol HCl Nanoparticles
| Carrier Material | Encapsulation Method | Encapsulation Efficiency (%) | Key Feature |
|---|---|---|---|
| PLGA | w/o/w Emulsification-Solvent Evaporation | 83.3% | Biocompatible; potential for cell-specific targeting. nih.gov |
| PCL | w/o/w Emulsification-Solvent Evaporation | 77.3% | Biodegradable; provides controlled release. nih.gov |
Formulation Methodologies
Direct Compression Techniques
Direct compression is a streamlined and cost-effective method for tablet manufacturing, as it involves fewer processing steps compared to granulation methods. This technique is suitable for active ingredients with good flowability and compressibility. Research on propranolol hydrochloride has demonstrated the feasibility of producing various tablet forms, such as orally disintegrating tablets (ODTs) and floating tablets, using direct compression. ijpsr.comresearchgate.netresearchgate.net
In the formulation of ODTs, superdisintegrants are crucial excipients. These materials promote the rapid breakdown of the tablet in the oral cavity upon contact with saliva. ijpsr.comresearchgate.net Commonly used superdisintegrants in propranolol hydrochloride formulations include:
Crospovidone
Croscarmellose sodium
Sodium starch glycolate (B3277807)
The concentration of these superdisintegrants is optimized to achieve the fastest possible disintegration time and drug release. ijpsr.com For example, studies have shown that a 6% concentration of Crospovidone can result in a disintegration time of approximately 14 seconds and nearly complete drug release within 14 minutes. ijpsr.com
Floating tablets of propranolol hydrochloride have also been developed using direct compression to prolong gastric residence time. researchgate.net These formulations typically include gas-generating agents, such as sodium bicarbonate and citric acid, along with hydrophilic polymers like hydroxypropyl methylcellulose (HPMC) and carboxymethyl cellulose (CMC). researchgate.net Upon contact with gastric fluid, these tablets produce gas, which becomes entrapped within the swollen polymer matrix, reducing the tablet's density and allowing it to float. researchgate.net
Dry and Wet Granulation Methods
Granulation is a process that agglomerates powder particles to produce larger, free-flowing granules, which are then compressed into tablets. This is often necessary when the API or excipient mixture has poor flow or compression characteristics.
Wet Granulation: This is a widely used method where a granulating fluid (binder solution) is added to the powder mixture to facilitate granule formation. For propranolol hydrochloride tablets, this process involves mixing the drug with excipients, adding a binder like a 40-50% ethanol (B145695) solution, and then shearing the wet mass to form granules. google.com The wet granules are then dried in a boiling dryer to a specific moisture content (e.g., 5-8%) before being milled to the desired size, blended with a lubricant, and compressed. google.com This method has been used to prepare floating tablets and controlled-release matrix tablets. researchgate.netresearchgate.net
Dry Granulation: This method is employed for moisture-sensitive materials. It involves compacting the powder mixture using a roller compactor or by "slugging" (compressing large tablets), followed by milling the compacts/slugs into granules. These granules are then lubricated and compressed into the final tablets. Sustained-release tablets of propranolol hydrochloride have been prepared using this technique. jpionline.org
Solvent Evaporation Method for Nanocarriers
The solvent evaporation method is a versatile technique for producing micro- or nanoparticles and is particularly well-suited for encapsulating drugs within a polymeric matrix. ijpsr.com This methodology has been extensively applied to formulate various propranolol hydrochloride carriers, providing a basis for formulating its derivatives. nih.govnih.gov
The process generally involves dissolving the polymer (e.g., PLGA, PCL, Eudragit RS100, Ethylcellulose) in a volatile organic solvent and dissolving or dispersing the drug in this solution. nih.govijpsr.com This organic phase is then emulsified in an aqueous phase containing a surfactant or emulsifying agent to form an oil-in-water (o/w) emulsion. For water-soluble drugs like propranolol hydrochloride, a water-in-oil-in-water (w/o/w) double emulsion technique is often preferred to improve encapsulation efficiency. nih.gov
In the w/o/w method, an aqueous solution of the drug is first emulsified in an organic solution of the polymer. This primary w/o emulsion is then further emulsified in a larger aqueous phase to form the double emulsion. nih.gov The organic solvent is subsequently removed by continuous stirring under reduced pressure or by evaporation at a controlled temperature. This causes the dissolved polymer to precipitate and solidify, entrapping the drug within the resulting nanoparticles or nanospheres. nih.govijpsr.com The solid particles are then collected by centrifugation or filtration, washed, and often freeze-dried for long-term stability. nih.gov
Key parameters that influence the characteristics of the final nanocarriers include the drug-to-polymer ratio, the type and concentration of the polymer and surfactant, and the stirring speed during emulsification. nih.govijpsr.com Studies have shown that this method can produce spherical nanospheres with high process yields and encapsulation efficiencies. ijpsr.com For example, nanospheres of propranolol hydrochloride prepared with Eudragit polymers using a single emulsion solvent evaporation method achieved an encapsulation efficiency of nearly 75%. ijpsr.com
Prodrug Formulations for Enhanced Biopharmaceutical Performance
Propranolol undergoes significant first-pass metabolism, which limits its oral bioavailability to around 25%. researchgate.netnih.gov The prodrug approach is a key strategy to overcome this limitation. A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. jiwaji.edu This chemical modification can alter the physicochemical properties of the parent drug to improve absorption and protect it from premature metabolism. uobaghdad.edu.iq
Propranolol hemisuccinate hydrochloride is itself a prodrug of propranolol. google.com It is an O-hemisuccinate ester of the parent molecule. google.com The synthesis involves refluxing propranolol hydrochloride with succinic anhydride (B1165640) in a non-basic solvent like toluene (B28343). The resulting ester can then be crystallized from a solvent such as acetone (B3395972). google.com
Studies comparing the oral administration of this compound to an equivalent dose of propranolol hydrochloride have demonstrated a significant enhancement in biopharmaceutical performance. After oral administration of the prodrug, absorption and its conversion to active propranolol were rapid. google.com Crucially, the plasma levels of free propranolol were found to be substantially higher—in some studies, up to eight times higher—with the o-hemisuccinate prodrug than those obtained from an equivalent dose of propranolol hydrochloride. google.com This indicates that the prodrug strategy is highly effective at bypassing the first-pass metabolism that typically limits the parent drug's systemic availability. uobaghdad.edu.iqgoogle.com
Other ester prodrugs of propranolol have also been synthesized and evaluated. For example, diastereomeric ester prodrugs created by reacting propranolol with phenylbutyryl chloride showed a marked increase in skin permeability compared to the parent drug, highlighting the potential of the prodrug approach for enhancing transdermal delivery as well. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Propranolol hydrochloride |
| Eudragit L-100 |
| Eudragit S-100 |
| Hydroxypropyl Methylcellulose (HPMC) |
| Dibutyl phthalate |
| Polyethylene Glycol (PEG) |
| Hyaluronic acid |
| Polyvinyl pyrrolidone |
| Poly(lactic-co-glycolic acid) (PLGA) |
| Poly-ε-caprolactone (PCL) |
| Chitosan |
| Crospovidone |
| Croscarmellose sodium |
| Sodium starch glycolate |
| Carboxymethyl cellulose (CMC) |
| Sodium bicarbonate |
| Citric acid |
| Eudragit RS100 |
| Ethylcellulose |
| Succinic anhydride |
| Toluene |
| Acetone |
Propranolol Hemisuccinate as a Prodrug to Bypass First-Pass Elimination
Propranolol, a non-selective beta-adrenergic receptor antagonist, is subject to extensive and variable first-pass metabolism in the liver following oral administration. nih.govscielo.br This presystemic elimination significantly reduces the bioavailability of the parent drug, leading to a need for higher doses and contributing to inter-individual variations in plasma concentrations. nih.govscielo.br To circumvent this metabolic challenge, a prodrug strategy involving the synthesis of propranolol hemisuccinate has been explored. The primary goal of this approach is to mask the hydroxyl group of propranolol, a key site for glucuronidation, thereby shunting the drug past the initial metabolic pathways in the liver.
The first-pass metabolism of propranolol is primarily carried out through three major pathways: ring oxidation, side-chain oxidation, and direct glucuronidation. clinpgx.org Ring oxidation, leading to the formation of 4-hydroxypropranolol, is mainly catalyzed by the enzyme CYP2D6. clinpgx.org Side-chain oxidation involves N-desisopropylation, a reaction primarily mediated by CYP1A2. clinpgx.org The third major pathway is the direct conjugation of propranolol's secondary alcohol group with glucuronic acid, a reaction facilitated by UDP-glucuronosyltransferases (UGTs), particularly UGT1A9, UGT2B4, and UGT2B7. clinpgx.org By creating a hemisuccinate ester at this hydroxyl group, the prodrug is designed to be absorbed intact and then hydrolyzed in the systemic circulation to release the active propranolol, thus bypassing the extensive initial hepatic metabolism.
Detailed Research Findings
Research into propranolol hemisuccinate has demonstrated its potential to significantly enhance the oral bioavailability of propranolol. The synthesis of this prodrug typically involves the reaction of propranolol with succinic anhydride. nih.gov However, there is a notable discrepancy in the scientific literature regarding the precise chemical structure of the resulting compound. While some sources, particularly in patent literature, refer to the product as the O-hemisuccinate ester, detailed spectroscopic analysis from peer-reviewed chemical research indicates that the reaction predominantly yields the N-hemisuccinyl derivative, 1-(N-hemisuccinyl-N-isopropylamino)-3-(1-naphthoxy)-2-propranolol, with the succinyl moiety attached to the nitrogen atom of the isopropylamino group. nih.gov For the purposes of discussing its function as a prodrug to bypass first-pass metabolism of the parent compound's hydroxyl group, the focus remains on its ability to be absorbed and subsequently hydrolyzed.
The intended mechanism of action for the prodrug involves absorption from the gastrointestinal tract, after which it is expected to be hydrolyzed by esterases present in the blood and other tissues to release the active propranolol molecule. While specific in-vitro hydrolysis data for propranolol hemisuccinate is not extensively detailed in publicly available literature, studies on other ester prodrugs of propranolol have shown that they are susceptible to enzymatic hydrolysis by various tissue homogenates, including liver, plasma, and intestine. nih.gov This general principle supports the likelihood that propranolol hemisuccinate would also be converted to the parent drug in the body.
The most compelling evidence for the effectiveness of the propranolol hemisuccinate prodrug strategy comes from in vivo pharmacokinetic studies. These studies have directly compared the plasma concentrations of propranolol after oral administration of equimolar doses of propranolol hydrochloride and this compound. The results consistently show a substantial increase in the systemic exposure to propranolol when administered as the hemisuccinate prodrug.
One pivotal study demonstrated that the plasma levels of free propranolol were considerably higher following the oral administration of the o-hemi-succinate form compared to propranolol hydrochloride. The average Area Under the Curve (AUC) from 0-6 hours for propranolol was significantly greater after administration of the prodrug.
| Compound Administered | Average AUC (0-6 hr) ng/ml·hr |
|---|---|
| Propranolol Hydrochloride | 132 |
| Propranolol O-Hemisuccinate | 1075 |
These findings indicate a marked improvement in the bioavailability of propranolol when administered as the hemisuccinate prodrug, effectively mitigating the impact of first-pass elimination. The absorption of the succinate (B1194679) and its conversion to propranolol were observed to be rapid, with peak plasma levels of propranolol being reached between 30 minutes to 1 hour after administration.
Analytical Methodologies for Propranolol and Its Derivatives
Chromatographic Techniques for Quantification and Impurity Profiling
Chromatography is a cornerstone of pharmaceutical analysis, offering high-resolution separation of complex mixtures. High-Performance Liquid Chromatography (HPLC) and its hyphenated techniques are particularly vital for the analysis of Propranolol (B1214883) compounds.
The development of an HPLC method is a systematic process aimed at achieving a reliable and efficient separation of the target analyte from any impurities or other components in the sample matrix. For Propranolol, this involves optimizing various parameters to ensure the method is suitable for its intended purpose, such as routine quality control or stability studies.
The process begins with the selection of the appropriate chromatographic mode, with Reversed-Phase HPLC (RP-HPLC) being the most common for compounds like Propranolol. wjpls.orgijper.org Key steps include selecting a suitable stationary phase (column), optimizing the mobile phase composition, and setting the detector wavelength. internationaljournal.org.in Once developed, the method must be rigorously validated according to guidelines from the International Council for Harmonisation (ICH) to demonstrate its suitability. researchgate.netsphinxsai.com Validation confirms that the analytical procedure is accurate, precise, specific, linear, and robust for its intended application. ijper.orgnih.gov
In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The choice of column chemistry and mobile phase composition is critical for achieving the desired separation.
Column Chemistry : For Propranolol analysis, C18 columns are overwhelmingly the stationary phase of choice. researchgate.net These columns, packed with silica (B1680970) particles chemically bonded with octadecylsilyl groups, provide the necessary hydrophobic interactions to retain Propranolol and separate it from related substances. Examples include Hypersil ODS C18, Waters C18, and XTerra RP18 columns. researchgate.netnih.govnih.gov
Mobile Phase Optimization : The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net The pH of the aqueous phase is a critical parameter, as it controls the ionization state of Propranolol, thereby affecting its retention on the column. Optimization involves adjusting the ratio of the organic modifier to the aqueous buffer and the pH of the buffer to achieve sharp, symmetrical peaks with adequate resolution from other components. nih.gov Isocratic elution (constant mobile phase composition) is often sufficient for routine quantification. researchgate.netnih.gov
The following table summarizes typical RP-HPLC parameters used in the analysis of Propranolol hydrochloride.
| Parameter | Conditions | Reference(s) |
| Column | Hypersil ODS C-18 (250 x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Acetonitrile : Methanol : 0.01 M Disodium hydrogen phosphate (B84403) (pH 3.5) (50:35:15 v/v) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.govnih.gov |
| Detection | UV at 229 nm or 250 nm | ijper.orgnih.gov |
| Retention Time | ~2.3 - 6.6 min | ijper.orgnih.gov |
For the detection and quantification of trace-level impurities or for analysis in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. researchgate.net This technique couples the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.
LC-MS/MS is particularly crucial for identifying and quantifying nitrosamine (B1359907) drug substance-related impurities (NDSRIs), such as N-nitroso-propranolol, which are of significant concern due to their potential carcinogenicity. lcms.czwaters.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) have developed LC-MS/MS methods for this purpose. fda.gov The method involves separating N-nitroso-propranolol from the Propranolol API using reverse-phase chromatography and then detecting it with a high-resolution mass spectrometer. fda.gov This allows for extremely low limits of detection (LOD) and quantitation (LOQ), often in the parts-per-billion (ppb) or ng/mL range, which is necessary to meet stringent regulatory limits. lcms.czwaters.com
| Parameter | Conditions for N-Nitroso-Propranolol Analysis | Reference(s) |
| Column | Avantor ACE Excel C18-AR (100 x 4.6 mm, 3 µm) | fda.gov |
| Mobile Phase | Gradient of Water with 0.1% Formic Acid (A) and Methanol with 0.1% Formic Acid (B) | fda.gov |
| Detection | High-Resolution Mass Spectrometry (HRAM-MS) | fda.gov |
| LOD / LOQ | 0.005 ng/mL / 0.01 ng/mL | waters.com |
Method Validation Parameters and Compliance with Regulatory Guidelines (e.g., ICH)
All analytical methods used in the pharmaceutical industry must be validated according to ICH guidelines to ensure their reliability. researchgate.netsphinxsai.com This applies to both chromatographic and spectrophotometric techniques. The key validation parameters include:
Linearity : This demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal. For HPLC and UV methods for Propranolol, linearity is typically established over a wide concentration range with correlation coefficients (r²) greater than 0.999. sphinxsai.comnih.gov
Accuracy : Assessed through recovery studies, where a known amount of pure drug is added to a sample matrix and the percentage recovered is calculated. Acceptance criteria are typically within 98-102%. nih.gov
Precision : This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day). Results are expressed as the Relative Standard Deviation (%RSD), which should typically be less than 2%. ijper.orgsphinxsai.com
Specificity : The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.govredalyc.org
Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govnih.gov
Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govnih.gov
Robustness : Measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate). ijper.orgnih.gov This provides an indication of its reliability during normal usage.
The successful validation of these parameters ensures that the analytical method is fit for its intended purpose and generates data that is accurate and reliable for regulatory submission and quality control.
Linearity and Calibration Range Determination
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For the analysis of propranolol, various studies have established linearity using techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. Linearity is typically evaluated by preparing a series of standard solutions at different concentrations and analyzing them. The response (e.g., peak area in HPLC) is then plotted against the concentration, and a linear regression analysis is performed. A correlation coefficient (r²) close to 1.0 indicates a strong linear relationship. nih.gov
Different analytical methods have demonstrated linearity over various concentration ranges. For instance, an HPLC-UV method for determining propranolol in human plasma was found to be linear over a concentration range of 15-180 ng/mL, with a coefficient of correlation (r²) of 0.998. researchgate.netnih.gov Another RP-HPLC method for the simultaneous estimation of propranolol hydrochloride and diazepam showed linearity from 2 to 24 µg/mL for propranolol hydrochloride. ijper.org Similarly, a study for the simultaneous determination of propranolol and valsartan (B143634) reported a linear range of 5-50 μg/mL for propranolol. nih.govresearchgate.net A UV spectrophotometric method was validated and found to be linear in the range of 0.8 to 96.0 μg/mL. redalyc.org The wide range of linearities reported across different studies highlights the adaptability of analytical methods to various sample types and concentration requirements.
| Analytical Method | Linearity Range | Correlation Coefficient (r²) | Reference |
|---|---|---|---|
| HPLC-UV | 15-180 ng/mL | 0.998 | researchgate.net |
| RP-HPLC | 2-24 µg/mL | 0.999 | ijper.org |
| RP-HPLC | 5-50 µg/mL | 0.9988 | nih.gov |
| RP-HPLC | 0.075-0.60 mg/mL | ≥0.9998 | nih.gov |
| RP-UPLC | 10-50 µg/mL | >0.999 | sphinxsai.com |
| RP-HPLC | 25–150µg/mL | 0.999 | researchgate.net |
| UV Spectrophotometry | 2.5-50 µg/mL | Not Specified | onlinescientificresearch.com |
| UV Spectrophotometry | 0.8-96.0 µg/mL | >0.99 | redalyc.org |
Accuracy and Precision Assessment (Recovery Studies, RSD)
Accuracy refers to the closeness of the test results obtained by the method to the true value, often assessed through recovery studies. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net Precision is typically expressed as the Relative Standard Deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govinternationaljournal.org.in
For propranolol analysis, accuracy is commonly determined by spiking a sample with a known quantity of the drug and calculating the percentage of the drug recovered. internationaljournal.org.in High recovery values, typically between 98% and 102%, indicate an accurate method. One study reported excellent recoveries ranging from 97.9% to 102.7% for propranolol in human plasma. researchgate.netnih.gov Another study involving a pharmaceutical dosage form found mean recoveries of 100.6%. researchgate.net Recovery studies for an RP-UPLC method showed results in the range of 96.70% to 98.72%. sphinxsai.com
Precision is assessed by performing repeated analyses on the same sample. For intra-day precision, analyses are conducted on the same day by the same analyst, while inter-day precision involves analyses on different days. internationaljournal.org.in Low RSD values (typically less than 2%) demonstrate good precision. nih.gov An RP-HPLC method for propranolol hydrochloride and diazepam reported an RSD of less than 1% for both intra-day and inter-day precision. ijper.org Similarly, an RP-UPLC method showed RSD values within 0.72% for precision studies. sphinxsai.com
| Parameter | Finding | Analytical Method | Reference |
|---|---|---|---|
| Accuracy (% Recovery) | 97.9 - 102.7% | HPLC-UV | researchgate.net |
| 99.62 - 101.07% | RP-HPLC | nih.gov | |
| 96.70 - 98.72% | RP-UPLC | sphinxsai.com | |
| 100.34% | RP-HPLC | researchgate.net | |
| Precision (% RSD) | < 1% (Intra-day & Inter-day) | RP-HPLC | ijper.org |
| ≤ 1% (Intermediate Precision) | RP-HPLC | nih.gov | |
| < 1.96% (Intra-day & Inter-day) | HPLC | researchgate.net | |
| < 0.72% (Intra-day & Inter-day) | RP-UPLC | sphinxsai.com |
Detection (LOD) and Quantitation (LOQ) Limits
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These parameters are crucial for determining the sensitivity of an analytical method, particularly when analyzing samples with very low concentrations of the analyte, such as in biological fluids or for impurity profiling. nih.gov
LOD and LOQ are often calculated based on the signal-to-noise ratio of the analytical response, typically 3:1 for LOD and 10:1 for LOQ. Alternatively, they can be determined from the standard deviation of the response and the slope of the calibration curve. nih.gov For the analysis of propranolol, various methods have reported a wide range of LOD and LOQ values, reflecting the different sensitivities required for different applications. For example, a highly sensitive HPLC method for propranolol in human plasma reported an LOD of 1 ng/mL and an LOQ of 10 ng/mL. researchgate.netnih.gov Another RP-HPLC method developed for a combined dosage form found the LOD and LOQ for propranolol hydrochloride to be 0.30 µg/mL and 0.92 µg/mL, respectively. ijper.org A separate validated RP-HPLC method reported an LOD of 0.27 µg/mL and an LOQ of 0.85 µg/mL for propranolol. nih.govresearchgate.net
| Analytical Method | LOD | LOQ | Reference |
|---|---|---|---|
| HPLC-UV | 1 ng/mL | 10 ng/mL | researchgate.netnih.gov |
| RP-HPLC | 0.30 µg/mL | 0.92 µg/mL | ijper.org |
| RP-HPLC | 0.27 µg/mL | 0.85 µg/mL | nih.govresearchgate.net |
| UV Spectrophotometry | 0.093 µg/mL | 0.27 µg/mL | dissolutiontech.com |
| HPTLC | 59.72 ng/spot | 180.97 ng/spot | nih.gov |
Robustness Evaluation (Wavelength, Solvent, Sonication Variations)
Robustness is the measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters. redalyc.org It provides an indication of the method's reliability during normal usage. nih.gov For chromatographic methods, common parameters that are intentionally varied include mobile phase composition, pH, flow rate, column temperature, and detection wavelength. ijper.org For spectrophotometric methods, variations can include wavelength, sonication time, and the brand of solvent used. redalyc.org
In the analysis of propranolol, robustness has been demonstrated across various methods. One RP-HPLC study varied the organic phase composition by ±2%, pH by ±0.3, flow rate by ±0.1 mL/min, and detection wavelength by ±2 nm. ijper.org The results showed no marked changes in chromatograms, with an RSD of less than 1%, confirming the method's robustness. ijper.org Another study evaluated a UV spectrophotometric method by varying the wavelength (284, 289, and 294 nm), sonication time (5, 10, and 15 min), and the brand of the solvent (hydrochloric acid). redalyc.org Statistical analysis showed no significant changes in the results, indicating the method is robust. redalyc.org An RP-UPLC method was tested for robustness by altering the mobile phase flow rate (from 0.3 mL/min to 0.2 and 0.4 mL/min) and buffer concentration, with the cumulative RSD for assay results remaining well within the acceptable limit of 2.0%. sphinxsai.com
| Method | Parameter Varied | Variation | Outcome | Reference |
|---|---|---|---|---|
| RP-HPLC | Organic Phase Composition | ± 2% | No marked changes, %RSD < 1% | ijper.org |
| pH | ± 0.3 | No marked changes, %RSD < 1% | ijper.org | |
| Flow Rate | ± 0.1 mL/min | No marked changes, %RSD < 1% | ijper.org | |
| Detection Wavelength | ± 2 nm | No marked changes, %RSD < 1% | ijper.org | |
| UV Spectrophotometry | Wavelength | ± 5 nm (284, 289, 294 nm) | No significant changes | redalyc.org |
| Solvent Brand | Different Brands of HCl | No significant changes | redalyc.org | |
| Sonication Time | 5, 10, 15 min | No significant changes | redalyc.org | |
| RP-UPLC | Flow Rate | ± 0.1 mL/min | Cumulative %RSD < 2.0% | sphinxsai.com |
| Buffer Concentration | ± 10% | Cumulative %RSD < 2.0% | sphinxsai.com |
Stability and Degradation Studies of Propranolol Formulations
Chemical Stability Assessment
The chemical stability of the propranolol (B1214883) molecule is influenced by factors such as light, pH, and the presence of other chemical agents.
Degradation Pathways and Product Identification (e.g., Photodegradation Products)
Propranolol is known to be susceptible to degradation upon exposure to light (photodegradation) due to its naphthalene (B1677914) skeleton. researchgate.netnih.gov Studies on propranolol have identified several photodegradation products. When exposed to a halogen lamp, three primary products have been isolated: 1-naphthol (B170400), N-acetylpropranolol, and N-formylpropranolol. researchgate.netnih.govscribd.com The formation of these products indicates that the primary pathways for photodegradation involve modifications of the amine side chain and cleavage of the ether bond. scbt.com While these products did not exhibit acute toxicity in initial studies, their formation signifies a loss of potency of the parent drug, highlighting the need for protection from light. researchgate.netnih.gov
Table 1: Identified Photodegradation Products of Propranolol
| Degradation Product | Method of Identification | Reference |
|---|---|---|
| 1-Naphthol | Spectroscopic methods and chemical syntheses | researchgate.netnih.govscribd.com |
| N-acetylpropranolol | Spectroscopic methods and chemical syntheses | researchgate.netnih.govscribd.com |
Influence of Formulation Components on Chemical Degradation
Excipients within a formulation can impact the stability of propranolol. For instance, a study on propranolol hydrochloride in binary mixtures showed potential interactions with lactose, a common filler, under thermal stress. researchgate.net In liquid formulations, polymers used to mask taste or enhance viscosity, such as polyvinylpyrrolidone (B124986) or gelatin, can influence the drug's stability. google.com Furthermore, the inclusion of cyclodextrins in aqueous solutions of propranolol hydrochloride has been shown to increase its photostability, likely by encapsulating the photosensitive naphthalene moiety. researchgate.net
Forced-Degradation Studies for Method Validation
Forced degradation, or stress testing, is performed to establish the stability-indicating properties of analytical methods. Studies on propranolol hydrochloride have utilized various stress conditions, including acid, base, oxidation, heat, and light, to induce degradation. wjpsonline.comglobalresearchonline.net Propranolol hydrochloride has been found to be particularly susceptible to degradation under alkaline (e.g., 0.1M NaOH) and oxidative (e.g., 3% H₂O₂) conditions. globalresearchonline.netijrpr.com It also degrades under strong acidic conditions (e.g., 1N HCl) upon heating. wjpsonline.com These studies are essential for developing and validating chromatographic methods (like HPLC) that can accurately measure the parent drug in the presence of its degradation products. wjpsonline.comglobalresearchonline.net
Table 2: Summary of Forced Degradation Conditions for Propranolol Hydrochloride
| Stress Condition | Reagent/Method | Observed Degradation | Reference |
|---|---|---|---|
| Acid Hydrolysis | 1N HCl, reflux at 60°C | Yes | wjpsonline.com |
| Alkaline Hydrolysis | 0.1M NaOH or 1N NaOH | Yes, greater than in acid | globalresearchonline.netijrpr.com |
| Oxidation | 3% or 5% H₂O₂ | Yes | wjpsonline.comglobalresearchonline.net |
| Thermal Degradation | Heat at 70°C - 100°C | Yes | wjpsonline.comglobalresearchonline.net |
Physical Stability Characterization
The physical stability of liquid propranolol formulations is critical for ensuring consistent dosing and patient acceptance. Key parameters include pH and viscosity.
pH Stability Profiles
The pH of an aqueous solution is a critical factor for the stability of propranolol. Product information for propranolol hydrochloride indicates that its solutions are most stable at a pH of approximately 3. sigmaaldrich.com Degradation occurs rapidly in alkaline solutions. sigmaaldrich.com Studies on extemporaneously compounded oral suspensions of propranolol hydrochloride have shown good chemical stability over periods of up to 120 days when formulated in vehicles with a pH of around 4.1 to 4.2. nih.govnih.gov In these studies, no significant changes in pH were observed over the study period, which correlated with the maintenance of the drug concentration. nih.govnih.gov The degradation rate of propranolol has been shown to increase sharply at pH values above 7.
Viscosity and Rheological Changes in Liquid Formulations
The viscosity of liquid formulations is important for ease of administration and ensuring dose uniformity in suspensions. In the development of oral liquid formulations of propranolol, viscosity-enhancing agents are often used. google.com One study noted that the addition of sugar syrup, which acts as both a sweetener and a viscosity-increasing agent, resulted in a higher viscosity for propranolol formulations. Research on pediatric oral liquids also showed that viscosity increased with the addition of glycerol. The physical stability of compounded suspensions is often assessed by the ease of resuspension of any settled particles, with studies noting that sediments from crushed tablets were easily re-suspended. nih.gov No significant changes in viscosity were reported in a 35-day stability study of propranolol hydrochloride syrups.
Color Changes and Precipitation Formation
The physical stability of propranolol formulations is a key indicator of their integrity and quality. Changes in color and the formation of precipitates are often the first signs of chemical degradation or physical instability.
In studies of extemporaneously prepared pediatric formulations of propranolol hydrochloride, observable physical changes, including color alterations and the formation of precipitates, have been noted. uq.edu.au One study involving six different formulations found that while the drug remained chemically stable over 12 weeks at various temperatures, some formulations exhibited physical changes. uq.edu.au Specifically, a clear solution formulation showed precipitate formation. uq.edu.au
Another study on extemporaneously compounded propranolol hydrochloride suspensions (2 mg/mL and 5 mg/mL) in a sugar-free vehicle (Ora-Blend SF) reported no notable changes in physical appearance, including precipitation, over a 120-day period when stored at both 25°C and 4°C. nih.govcjhp-online.ca However, a slight change in color was observed around day 70 in the suspensions stored at room temperature. nih.govcjhp-online.ca This suggests that temperature can influence the physical stability of the formulation, leading to color changes over time.
Forced degradation studies on propranolol hydrochloride have also provided insights into its stability under stress conditions. When subjected to acidic, alkaline, and oxidative stress, propranolol hydrochloride has been shown to degrade, which could manifest as color changes or precipitation in a solution. researchgate.net
The table below summarizes the observed physical stability changes in various propranolol hydrochloride formulations.
| Formulation Type | Concentration | Storage Conditions | Observation | Citation |
| Pediatric Formulations | Various | 4°C, 30°C, 50°C for 12 weeks | Color changes and precipitate formation in some formulations. | uq.edu.au |
| Suspension in Ora-Blend SF | 2 mg/mL & 5 mg/mL | 25°C for 120 days | Slight color change around day 70. No precipitation. | nih.govcjhp-online.ca |
| Suspension in Ora-Blend SF | 2 mg/mL & 5 mg/mL | 4°C for 120 days | No notable changes in color or precipitation. | nih.govcjhp-online.ca |
Sedimentation and Redispersibility of Suspensions
For suspension formulations, sedimentation and the ease of redispersibility are critical quality attributes that ensure uniform dosing. Studies on extemporaneously compounded propranolol hydrochloride suspensions have evaluated these parameters.
In a study of 1 mg/mL propranolol hydrochloride suspension compounded from tablets, the formulation was stored in amber glass bottles at both room temperature (25°C) and refrigerated (2°C) for four months. nih.gov Visual inspection confirmed that the suspension was easily resuspendable throughout the study period, with no evidence of caking. nih.gov
Another study investigating different vehicles for propranolol hydrochloride suspensions found that formulations with Dextrose 50% and 70% exhibited early instability, marked by sedimentation and poor redispersibility within 7 and 14 days, respectively. researchgate.net This highlights the significant impact of the chosen vehicle on the physical stability of the suspension. Conversely, a suspension prepared with Ora-Blend SF showed no notable changes in the ease of resuspension over a 120-day period at both 25°C and 4°C. nih.gov
The following table outlines the sedimentation and redispersibility characteristics of different propranolol hydrochloride suspension formulations.
| Vehicle | Concentration | Storage Conditions | Sedimentation/Redispersibility Findings | Citation |
| Commercial Suspension Vehicle | 1 mg/mL | 25°C and 2°C for 4 months | Easily resuspendable, no caking. | nih.gov |
| Dextrose 50% and 70% | Not specified | Not specified | Early instability with sedimentation and poor redispersibility. | researchgate.net |
| Ora-Blend SF | 2 mg/mL & 5 mg/mL | 25°C and 4°C for 120 days | No notable changes in ease of resuspension. | nih.gov |
Fungal Growth and Microbiological Stability Considerations
Microbiological stability is a crucial aspect of pharmaceutical formulations, particularly for aqueous preparations that may be susceptible to microbial contamination.
A study on various extemporaneously prepared pediatric propranolol hydrochloride formulations reported fungal growth in some formulations over a 12-week period. uq.edu.au This underscores the importance of including appropriate preservatives in such preparations to ensure their microbiological integrity.
In contrast, a study of a 1 mg/mL propranolol hydrochloride suspension compounded from tablets and stored for four months at both room and refrigerated temperatures showed no visible evidence of microbial growth. google.com Similarly, propranolol suspensions prepared with Ora-Blend SF were physically stable with no signs of microbial contamination over 120 days. nih.gov The inclusion of preservatives in the commercial suspension vehicles likely contributed to this stability.
It is important to note that while these studies provide insights into the microbiological stability of propranolol hydrochloride formulations, the specific susceptibility of propranolol hemisuccinate hydrochloride formulations to microbial growth would depend on the complete formulation, including the vehicle and any antimicrobial preservatives present.
Light and Temperature Stability Studies
The stability of propranolol formulations can be significantly affected by environmental factors such as light and temperature.
Impact of Light Intensity and Container Type (Clear vs. Amber)
Propranolol hydrochloride has been shown to be unstable at high light intensities. uq.edu.au A study on various pediatric formulations indicated that the degree of decomposition was dependent on the incident light intensity and the type of formulation. uq.edu.au This degradation occurred in both clear and amber bottles, suggesting that while amber bottles offer some protection, they may not be sufficient under high-intensity light. uq.edu.au The study also noted that formulations with a lower concentration of propranolol hydrochloride showed a higher degree of degradation. uq.edu.au
Another study confirmed that propranolol is a light-unstable compound due to its naphthalene skeleton. nih.gov Photodegradation can lead to the formation of products such as 1-naphthol, N-acetylpropranolol, and N-formylpropranolol. nih.gov To mitigate this, a 1-mg/mL suspension of propranolol hydrochloride in SyrSpend SF was found to be stable for at least 90 days when protected from light at room temperature. nih.gov
The use of amber plastic prescription bottles was also a key factor in maintaining the stability of 2 mg/mL and 5 mg/mL propranolol hydrochloride suspensions for 120 days. nih.govcjhp-online.ca
The following table summarizes the findings on the impact of light on propranolol hydrochloride stability.
| Formulation | Container Type | Light Condition | Outcome | Citation |
| Pediatric Formulations | Clear and Amber Bottles | High Intensity | Unstable; decomposition observed. | uq.edu.au |
| Suspension in SyrSpend SF | Low-actinic Plastic Bottle | Protected from light | Stable for at least 90 days. | nih.gov |
| Suspension in Ora-Blend SF | Amber Plastic Bottles | Not specified | Stable for 120 days. | nih.govcjhp-online.ca |
Accelerated and Long-Term Storage Condition Effects
Temperature is another critical factor that can influence the stability of propranolol formulations. Stability trials on pediatric formulations of propranolol hydrochloride were conducted at 4°C, 30°C, and 50°C. uq.edu.au The results showed that the drug was chemically stable over 12 weeks at all tested temperatures. uq.edu.au
In a separate study, propranolol hydrochloride suspensions (2 mg/mL and 5 mg/mL) in Ora-Blend SF were stored at 25°C and 4°C for 120 days. nih.govcjhp-online.ca The suspensions maintained at least 94.7% of their initial concentration at 25°C and at least 93.9% at 4°C, indicating good thermal stability under these conditions. nih.govcjhp-online.ca Similarly, a 1 mg/mL suspension compounded from tablets was found to be stable for at least four months at both room (25°C) and refrigerated (2°C) temperatures. nih.gov
Forced degradation studies have also shown that propranolol hydrochloride is stable under thermal stress conditions when exposed to 80°C for 24 hours. rroij.com
The table below presents a summary of the effects of storage conditions on the stability of propranolol hydrochloride formulations.
| Formulation Type | Concentration | Storage Temperature | Duration | % Remaining Concentration | Citation |
| Pediatric Formulations | Various | 4°C, 30°C, 50°C | 12 weeks | Chemically stable | uq.edu.au |
| Suspension in Ora-Blend SF | 2 mg/mL & 5 mg/mL | 25°C | 120 days | ≥ 94.7% | nih.govcjhp-online.ca |
| Suspension in Ora-Blend SF | 2 mg/mL & 5 mg/mL | 4°C | 120 days | ≥ 93.9% | nih.govcjhp-online.ca |
| Suspension from Tablets | 1 mg/mL | 25°C and 2°C | 4 months | Within 90% of initial | nih.gov |
Interaction-Induced Instabilities
The stability of propranolol can also be compromised by interactions with other components within the formulation, such as excipients.
One study using differential scanning calorimetry (DSC) found that propranolol hydrochloride interacts with several commonly used tablet excipients, including magnesium stearate, Emcompress®, calcium phosphate (B84403) monohydrate, Primojel®, stearic acid, Avicel®, and lactose. researchgate.net These interactions can potentially affect the stability of the final dosage form. A DSC-photovisual test also revealed an interaction similar to the Maillard reaction with lactose. researchgate.net
In contrast, a study using Fourier transform infrared spectroscopy (FT-IR) to investigate the compatibility of propranolol hydrochloride with lactose, magnesium stearate, talcum, corn starch, microcrystalline cellulose (B213188), and sodium starch glycolate (B3277807) found no major interactions in their physical mixtures. tci-thaijo.org
A specific interaction has been identified between propranolol hydrochloride and sodium carboxymethylcellulose, leading to the formation of a complex. uq.edu.au This was suggested by a binding study using ultrafiltration. uq.edu.au It was also proposed that propranolol hydrochloride may bind to calcium carboxymethylcellulose, an excipient in some commercial tablets. uq.edu.au
These findings highlight the importance of careful excipient selection during the formulation development of propranolol products to avoid potential instabilities.
Complex Formation Between Propranolol and Excipients (e.g., Sodium Carboxymethylcellulose)
The interaction between the active pharmaceutical ingredient (API) and excipients is a critical factor in the formulation development of dosage forms. In the case of propranolol, a widely used beta-adrenergic blocker, its interaction with certain excipients, particularly anionic polymers like sodium carboxymethylcellulose (NaCMC), has been a subject of scientific investigation. These studies are crucial for understanding the stability and release characteristics of propranolol formulations.
Research has demonstrated the formation of an insoluble complex between propranolol hydrochloride and sodium carboxymethylcellulose. nih.gov This interaction is primarily electrostatic in nature, occurring between the cationic propranolol molecule and the anionic NaCMC polymer. nih.gov Propranolol hydrochloride, in an aqueous environment, can exist in a positively charged state, which then interacts with the negatively charged carboxyl groups of NaCMC. researchgate.net This interaction can lead to the formation of a new salt type, propranolol H+(CMC−), which is less soluble than the parent drug. nih.gov
The formation of this complex has a significant impact on the release profile of propranolol from matrix tablets. Studies have consistently shown that the inclusion of NaCMC in propranolol hydrochloride matrix tablets leads to a retardation of the drug release rate. nih.govacademicjournals.org The extent of this retardation is often dependent on the proportion of NaCMC in the formulation; as the concentration of NaCMC increases, the rate of drug release decreases. nih.gov This phenomenon is attributed to the formation of the insoluble propranolol-NaCMC complex, which reduces the erosion of the tablet matrix. nih.gov
The interaction between propranolol hydrochloride and NaCMC has been confirmed through various analytical techniques. Dialysis studies and the monitoring of sodium ion release from the matrices have provided evidence of the complex formation. nih.gov Furthermore, Fourier Transform Infrared (FT-IR) spectroscopy has been employed to identify the intermolecular interactions, with results suggesting the appearance of new peaks indicative of a chemical bond between the amine group of propranolol and the carboxylic groups of NaCMC. nih.govresearchgate.net
The viscosity grade of the sodium carboxymethylcellulose used can also influence the drug release rate. Studies have investigated different viscosity grades of NaCMC and found that the release rate of propranolol hydrochloride is dependent on these grades. nih.gov
Below is a summary of research findings regarding the interaction between propranolol and sodium carboxymethylcellulose:
| Study Aspect | Finding | Reference |
| Interaction Confirmation | Formation of an insoluble complex between propranolol hydrochloride and NaCMC. | nih.gov |
| Nature of Interaction | Ionic/electrostatic intermolecular interaction between the cationic drug and anionic polymer. | nih.gov |
| Effect on Drug Release | Retardation of the drug release rate from matrix tablets. | nih.govacademicjournals.org |
| Mechanism of Release Retardation | Formation of a less soluble propranolol-NaCMC complex reduces matrix erosion. | nih.gov |
| Analytical Confirmation | Confirmed by dialysis, monitoring of sodium ion release, and FT-IR spectroscopy. | nih.govnih.gov |
| Influence of NaCMC Concentration | Increased proportion of NaCMC in the matrix leads to decreased drug release rates. | nih.gov |
| Influence of NaCMC Viscosity | The release rate is dependent on the viscosity grade of NaCMC used. | nih.gov |
| Proposed New Chemical Entity | Formation of a new salt type, propranolol H+(CMC−). | nih.gov |
Biopharmaceutical Studies of Propranolol Derivatives in Vitro and Pre Clinical Mechanistic Focus
In Vitro Permeation and Absorption Mechanisms
The transdermal delivery of propranolol (B1214883) has been investigated as a method to bypass the extensive first-pass metabolism that occurs with oral administration. nih.gov Research into the in vitro permeation and absorption of propranolol derivatives, particularly propranolol hydrochloride, has focused on understanding and overcoming the barrier properties of the skin.
Franz diffusion cells are a standard apparatus used to study the in vitro percutaneous absorption of drugs. informahealthcare.com These cells consist of a donor compartment, where the drug formulation is applied, and a receptor compartment, containing a fluid that mimics physiological conditions. A membrane, often excised animal or human skin, separates the two compartments. informahealthcare.com
Studies on propranolol hydrochloride have utilized Franz diffusion cells to evaluate its permeation through various skin models, including porcine ear skin and artificial membranes. nih.govfarmaciajournal.com For instance, the ex vivo diffusion of propranolol hydrochloride across porcine buccal mucosa has been examined using this method. informahealthcare.com These studies are crucial for determining key permeation parameters such as flux, permeability coefficient, and lag time. farmaciajournal.com The concentration of propranolol in the receptor fluid is typically measured using techniques like high-performance liquid chromatography (HPLC). nih.gov
To improve the transdermal delivery of propranolol hydrochloride, various permeation enhancers have been investigated. Terpenes, which are naturally occurring compounds, have shown significant potential in this regard. cohlife.org They are generally considered safe and have low irritancy potential. cohlife.org
Ethanol (B145695) is often used in combination with terpenes to further enhance drug penetration. nih.gov The mechanisms by which these enhancers work include disrupting the highly organized lipid structure of the stratum corneum, increasing the solubility of the drug in skin lipids, and extracting skin micro constituents that contribute to the barrier function. cohlife.orgnih.gov
Several studies have demonstrated the effectiveness of terpenes in increasing the permeation of propranolol hydrochloride through pig ear skin. farmaciajournal.comfarmaciajournal.com For example, a study comparing five different terpenes found that eucalyptol was the most effective, increasing the drug's flux by a factor of 12.74 compared to a control gel without an enhancer. farmaciajournal.comfarmaciajournal.com Other terpenes like menthol and α-bisabolol also showed significant enhancing activity. farmaciajournal.comfarmaciajournal.com The combination of terpenes such as menthone and limonene with ethanol has been shown to significantly increase the flux of propranolol hydrochloride through porcine epidermis. nih.gov
| Terpene | Enhancement Ratio of Flux (ERflux) | Lag Time (hours) |
|---|---|---|
| Eucalyptol | 12.74 | 1.97 |
| Menthol | 8.98 | 4.12 |
| α-Bisabolol | 6.74 | 2.00 |
To understand the mechanisms by which permeation enhancers facilitate drug absorption, researchers employ various analytical techniques. Fourier Transform Infrared (FT-IR) spectroscopy is used to study the biophysical changes in the lipids of the stratum corneum, the outermost layer of the skin. nih.gov By analyzing the C-H stretching absorbances, researchers can assess the degree of lipid extraction caused by enhancers. nih.gov A decrease in the peak heights and areas of these absorbances indicates the removal of lipids from the stratum corneum. nih.gov
Transepidermal Water Loss (TEWL) is a measure of the integrity of the skin's barrier function. An increase in TEWL suggests a perturbation or disruption of this barrier. nih.gov Studies have shown that combinations of terpenes like menthone or limonene with ethanol lead to a significant increase in TEWL, indicating a disruption of the macroscopic barrier properties of the epidermis. nih.gov These findings, combined with FT-IR data, suggest that the enhanced flux of propranolol hydrochloride is due to both lipid extraction and barrier perturbation. nih.gov
The partitioning of a drug into the stratum corneum is a critical step in percutaneous absorption. The partition coefficient, which describes the distribution of a drug between the vehicle and the stratum corneum, can be influenced by permeation enhancers.
Studies have shown that terpenes can significantly increase the partitioning of propranolol hydrochloride into the stratum corneum. nih.govmdpi.com For instance, the partition coefficient of propranolol hydrochloride in the presence of terpenes like (+)-borneol, (+)-camphor, and α-bisabolol was found to be significantly higher than with the vehicle alone. mdpi.com This is attributed to the interaction between the drug and the terpenes, possibly through hydrogen bonding, which facilitates the drug's entry into the stratum corneum. mdpi.com An improved partitioning of the drug to the stratum corneum is one of the key mechanisms by which enhancers like menthone and limonene in combination with ethanol increase the percutaneous absorption of propranolol hydrochloride. nih.gov
In Vitro Drug Release and Dissolution Profiles from Formulations
The release of a drug from its formulation is a prerequisite for its absorption. In vitro dissolution and drug release studies are therefore essential in the development and evaluation of pharmaceutical dosage forms.
Propranolol is classified as a Class I drug according to the Biopharmaceutical Classification System (BCS), meaning it has high solubility and high permeability. dissolutiontech.comjddtonline.info For such drugs, in vitro dissolution testing can be a valuable tool for assessing bioequivalence. dissolutiontech.com
Dissolution studies for propranolol hydrochloride tablets are typically conducted using a USP apparatus, such as a paddle apparatus, in a specified dissolution medium, often 0.1 M HCl. dissolutiontech.comjddtonline.info The percentage of drug released over time is measured to generate a dissolution profile. The Brazilian and United States Pharmacopoeias recommend that for immediate-release tablets, not less than 75% of the labeled amount of propranolol should dissolve within 30 minutes. dissolutiontech.com
Studies comparing different generic formulations of propranolol tablets have shown that while most meet the compendial requirements, there can be differences in their dissolution profiles, which may be attributed to the different excipients used in the formulations. dissolutiontech.com For sustained-release formulations, the goal is to achieve a prolonged drug release over a longer period, for example, 12 to 24 hours. nih.govmdpi.com The release rate in these formulations is often controlled by the type and concentration of polymers used in the matrix system. nih.govmdpi.com
| Product Type | Dissolution Efficiency (%) |
|---|---|
| Reference Product | 82.16 |
| Generic Product | 99.17 |
| Similar Product | 99.11 |
Drug Binding Studies
Interaction with Polymeric Chains (e.g., Alginate, Gellan Gum)
The interaction between propranolol hydrochloride and anionic polymers such as alginate and gellan gum has been the subject of several in vitro investigations. These natural polysaccharides are frequently used in drug delivery systems for their biocompatibility and ability to form gels that can encapsulate and control the release of therapeutic agents.
Alginate:
Research has demonstrated a significant interaction between propranolol hydrochloride and the molecular chains of alginate in calcium alginate beads. The binding of the drug to the alginate molecules is influenced by the method of bead preparation. Beads into which the drug is incorporated after the formation of the calcium alginate gel matrix tend to have a higher drug content compared to those where the drug is incorporated simultaneously with gelation by calcium ions (Ca²⁺) upr.edunih.gov.
Gellan Gum:
Gellan gum has also been investigated as a carrier for propranolol hydrochloride. Studies have shown that propranolol hydrochloride can be successfully encapsulated within gellan gum beads, which are formed through ionotropic gelation with calcium chloride. High entrapment efficiencies of up to 92% have been achieved by modifying the pH of both the gellan gum dispersion and the calcium chloride solution researchgate.net. This indicates a strong association between the drug and the gellan gum polymer. The release of propranolol from these beads is influenced by factors such as the pH of the dissolution medium and the drying process of the beads, suggesting that the binding interaction is sensitive to environmental conditions researchgate.net.
The interaction of propranolol hydrochloride with other anionic polymers, such as methacrylic acid copolymers and sodium carboxymethylcellulose, has also been reported. These interactions are primarily attributed to the formation of hydrogen bonds between the amino group of propranolol and the carboxylic functional groups of the polymers nih.gov.
| Polymer | Key Findings |
| Alginate | Competitive binding with Ca²⁺ ions for sites on the polymer chain. Incorporation method affects drug loading. Propranolol can disrupt the gel structure. |
| Gellan Gum | High entrapment efficiency is achievable through pH modification. Drug release is sensitive to pH and the physical state of the beads. |
Influence of Counterions on Binding Affinity
The presence and concentration of counterions, particularly divalent cations like Ca²⁺, play a crucial role in the binding affinity of propranolol hydrochloride to anionic polymeric chains such as alginate.
In the context of calcium alginate beads, a key finding is that the extent of propranolol binding to the alginate molecules increases as the concentration of Ca²⁺ in the beads decreases upr.edunih.gov. This inverse relationship strongly suggests that propranolol and Ca²⁺ compete for the same binding sites on the alginate polymer chains upr.edunih.gov. The carboxyl groups on the alginate chains are the primary sites for this ionic interaction.
The method of bead preparation further highlights this competitive binding. When propranolol is loaded into pre-formed calcium alginate beads, a higher drug content is achieved, which is associated with a lower level of Ca²⁺ in the beads upr.edunih.gov. This implies that the introduction of propranolol can displace some of the calcium ions that are cross-linking the alginate chains.
This dynamic interplay between the drug cation (propranolol) and the cross-linking cation (Ca²⁺) has significant implications for drug delivery systems. A higher binding affinity of propranolol for the polymer in a low Ca²⁺ environment could lead to a more sustained release profile, as the drug is more tightly bound within the matrix. Conversely, in an environment with a high concentration of competing ions, the drug may be displaced more readily, leading to a faster release.
Preclinical in vivo Models for Mechanistic Investigation (Excluding Efficacy/Safety Outcomes)
Understanding the mechanistic underpinnings of how propranolol derivatives modulate brain function is a key objective of preclinical research. This section focuses on in vivo animal models used to investigate the effects of propranolol on functional connectivity in the context of stress, with a strict exclusion of efficacy and safety outcomes. The available research primarily utilizes propranolol, and these findings provide a foundational understanding that can be extrapolated to its derivatives like propranolol hemisuccinate hydrochloride.
Evaluation of Functional Connectivity Modulation in Stress Models
Preclinical studies in animal models, particularly rodents, have begun to unravel the mechanisms by which propranolol influences neural circuits involved in stress and fear responses. While direct measurements of "functional connectivity" using techniques like resting-state fMRI are more common in human studies, mechanistic insights at the cellular and circuit level in animal models provide a crucial understanding of how propranolol may alter communication between brain regions.
Fear Conditioning Models:
A widely used preclinical stress model is auditory fear conditioning in rats. In this paradigm, an auditory cue is paired with a mild aversive stimulus, leading to a learned fear response. Studies have shown that systemic administration of propranolol can reduce the expression of conditioned fear, as measured by freezing behavior nih.gov. Importantly, this effect appears to be centrally mediated, as the peripherally acting β-receptor blocker sotalol does not produce the same effect, despite both drugs reducing heart rate nih.gov.
Mechanistically, propranolol has been shown to reduce the spontaneous firing rate of neurons in the prelimbic (PL) region of the prefrontal cortex in awake rats nih.gov. The PL cortex is a key brain region involved in the expression of conditioned fear. The reduction in neuronal firing in this area following propranolol administration suggests a direct modulation of neural activity within this part of the fear circuitry. This alteration in the excitability of PL neurons could be a fundamental mechanism by which propranolol modulates the functional output of this brain region and its communication with other areas involved in fear expression, such as the amygdala.
Modulation of Hippocampal Activity:
Further mechanistic studies have investigated the impact of propranolol on the hippocampus, a brain region critical for memory and context processing in fear. Research using activity-dependent cell tagging in mice has revealed that propranolol administration can decrease the reactivation of memory traces specifically in the dorsal dentate gyrus (dDG) during fear memory retrieval nih.gov.
Expanding on this, investigations into the hilus of the dentate gyrus, a region receiving dense noradrenergic input, have shown that propranolol significantly reduces c-Fos expression, a marker of neuronal activity, in both the dorsal and ventral hilus nih.gov. This suggests that propranolol can dampen the activity of neurons in this key hippocampal subfield. These findings point towards a mechanism where propranolol modulates the functional connectivity between the hippocampus and other brain regions by altering the activity of specific neuronal populations involved in memory recall under stressful conditions.
The following table summarizes key preclinical findings related to the mechanistic investigation of propranolol's effects on neural activity in stress models:
| Brain Region | Animal Model | Key Mechanistic Finding |
| Prelimbic Cortex | Rat (Fear Conditioning) | Reduced spontaneous neuronal firing rate nih.gov. |
| Dorsal Dentate Gyrus | Mouse (Fear Memory Retrieval) | Decreased reactivation of memory traces nih.gov. |
| Hilus (Dentate Gyrus) | Mouse (Fear Memory Retrieval) | Reduced c-Fos expression (neuronal activity) nih.gov. |
Q & A
Q. 1.1. What analytical methods are recommended for characterizing Propranolol Hydrochloride’s structural and chemical properties?
Propranolol Hydrochloride’s structure can be analyzed using 1H NMR spectroscopy , which resolves its three distinct spin systems: fused aromatic rings (6.7–8.3 ppm), an isopropyl group (1.25–3.2 ppm), and a hydroxyl group (~6 ppm). Integration of peak areas confirms proton ratios, while chemical shifts reflect electronic environments and anisotropic effects . For chiral resolution, self-made chiral membrane chromatography with amylose tris(3,5-dimethylphenylcarbamate)-polyethersulfone membranes achieves separation factors (α = 3.00) and resolution (Rs = 0.95) using water as the mobile phase .
Q. 1.2. How should researchers design transdermal patches for sustained Propranolol Hydrochloride delivery?
A 32 full factorial design optimizes patch formulations by varying hydrophilic polymers (e.g., HPMC, PVP) and plasticizers. Key parameters include drug-excipient compatibility (validated via FTIR to confirm no chemical interactions) and in vitro release profiles. Calibration curves in pH 7.4 phosphate buffer (linear range: 2–20 µg/mL, R² = 0.9962) ensure accurate quantification .
Q. 1.3. What environmental risk assessment protocols apply to Propranolol Hydrochloride in aquatic systems?
Toxicity studies require adjusting No Observed Effect Concentrations (NOEC) for the free base to the hydrochloride salt using a factor of 1.14 (based on molecular weight). Key endpoints include:
| Parameter | Value (Propranolol HCl) | Test Organism | Reference |
|---|---|---|---|
| Chronic NOEC | 0.1 mg/L | Daphnia magna | |
| EC50 (algae) | 3.8 mg/L | Pseudokirchneriella |
Advanced Research Questions
Q. 2.1. How can researchers resolve contradictions in ecotoxicological data for Propranolol Hydrochloride?
Discrepancies in toxicity values often arise from differences in test conditions (e.g., salt vs. free base, exposure duration). Standardize protocols by:
Q. 2.2. What methodologies enable enantiomer-specific analysis of Propranolol Hydrochloride?
The (S)-(-)-enantiomer exhibits higher β-adrenergic receptor affinity (β1 Kd = 6.91 nM vs. β3 Kd = 117.49 nM). Separation methods include:
Q. 2.3. How do formulation excipients affect Propranolol Hydrochloride’s stability in sustained-release tablets?
Preformulation studies using DSC and FTIR confirm excipient compatibility (e.g., no shifts in hydroxyl or amine peaks). Matrix tablets with HPMC K4M show optimal release kinetics (zero-order, 12-hour duration). Flow properties (Carr’s index < 15%) ensure manufacturability .
Methodological Challenges
Q. 3.1. What experimental controls are critical for in vitro percutaneous absorption studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
